molecular formula C8H6ClNO2 B13610724 4-Chloro-2-ethenyl-1-nitrobenzene

4-Chloro-2-ethenyl-1-nitrobenzene

Cat. No.: B13610724
M. Wt: 183.59 g/mol
InChI Key: HJPPVMTUWPGOAM-UHFFFAOYSA-N
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Description

These compounds are intermediates in organic synthesis, particularly in agrochemical and pharmaceutical industries, due to their reactive nitro and chloro substituents .

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

4-chloro-2-ethenyl-1-nitrobenzene

InChI

InChI=1S/C8H6ClNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h2-5H,1H2

InChI Key

HJPPVMTUWPGOAM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethenyl-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-chlorostyrene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethenyl-1-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-chloro-2-formyl-1-nitrobenzene or 4-chloro-2-carboxy-1-nitrobenzene.

    Reduction: Formation of 4-chloro-2-ethenyl-1-aminobenzene.

    Substitution: Formation of compounds such as 4-hydroxy-2-ethenyl-1-nitrobenzene or 4-amino-2-ethenyl-1-nitrobenzene.

Scientific Research Applications

4-Chloro-2-ethenyl-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor to bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethenyl-1-nitrobenzene involves its interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chloro and ethenyl groups can also participate in chemical reactions that modify the compound’s activity. These interactions can affect molecular pathways involved in cellular signaling, metabolism, and other biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are summarized below, highlighting differences in substituents, molecular weights, and applications.

Table 1: Comparative Analysis of 4-Chloro-2-ethenyl-1-nitrobenzene Analogs

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Hazard Profile (GHS) References
4-Chloro-2-ethyl-1-nitrobenzene C₈H₈ClNO₂ 185.61 -Cl (4), -NO₂ (1), -CH₂CH₃ (2) Intermediate in dye synthesis; liquid at RT H301 (acute toxicity), H311 (skin irritation), H331 (respiratory hazard)
1-Chloro-4-nitrobenzene C₆H₄ClNO₂ 157.55 -Cl (1), -NO₂ (4) Pale yellow solid; antioxidant precursor in rubber production H302 (harmful if swallowed), H315 (skin irritation)
4-Chloro-2-nitrotoluene C₇H₆ClNO₂ 171.57 -Cl (4), -NO₂ (2), -CH₃ (1) Used in pharmaceutical intermediates No specific hazard data
1-Amino-4-chloro-2-nitrobenzene C₆H₅ClN₂O₂ 172.57 -Cl (4), -NO₂ (2), -NH₂ (1) High-melting solid (116–118°C); precursor to azo dyes R26/27/28 (toxic), R33 (danger of cumulative effects)
2-(1-Chloroethyl)-1-methyl-4-nitrobenzene C₉H₁₀ClNO₂ 199.64 -Cl (side chain), -NO₂ (4), -CH₃ (1) Experimental compound; structural complexity for drug discovery Limited hazard data

Structural and Reactivity Differences

The amino group in 1-amino-4-chloro-2-nitrobenzene enhances nucleophilic reactivity, making it suitable for coupling reactions (e.g., azo dye synthesis) .

Electronic Effects: The nitro group (-NO₂) is a strong electron-withdrawing group, directing further substitution to meta positions. In contrast, the methyl group (-CH₃) in 4-chloro-2-nitrotoluene is weakly electron-donating, altering regioselectivity .

Hazard Profiles :

  • Compounds with ethyl/ethenyl substituents (e.g., 4-Chloro-2-ethyl-1-nitrobenzene) exhibit higher acute toxicity (H301/H311/H331) compared to simpler chloro-nitrobenzenes, likely due to increased lipophilicity .

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